

# A Technical Guide to N-(Methoxycarbonyl)-L-valine (MOC-Val-OH)

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Compound of Interest		
Compound Name:	MOC-Val-OH	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of N-(Methoxycarbonyl)-L-valine (MOC-Val-OH), a key building block in synthetic chemistry. Designed for professionals in research and drug development, this document outlines its molecular characteristics, a general experimental protocol for its use in peptide synthesis, and a visual representation of the synthetic workflow.

### **Core Molecular Data**

**MOC-Val-OH** is a derivative of the amino acid L-valine, featuring a methoxycarbonyl protecting group on the alpha-amino group. This modification makes it a valuable reagent in peptide synthesis and other areas of medicinal chemistry. The fundamental molecular data for **MOC-Val-OH** is summarized below.

Property	Value	
Molecular Weight	175.18 g/mol	
Molecular Formula	C7H13NO4	
CAS Number	74761-42-5	
Synonyms	MOC-L-Valine, (S)-2- ((Methoxycarbonyl)Amino)-3-Methylbutanoic acid	



## **Applications in Synthesis**

**MOC-Val-OH** is primarily utilized as a protected amino acid in solid-phase and solution-phase peptide synthesis.[1] The methoxycarbonyl (Moc) group serves as a stable protecting group for the amine terminus, preventing unwanted side reactions during the coupling of the carboxylic acid group to the free amine of another amino acid or a resin. Its applications extend to the synthesis of peptidomimetics and as a chiral building block in the development of novel pharmaceutical compounds.[1][2]

## **General Experimental Protocol: Peptide Coupling**

The following is a generalized protocol for the use of **MOC-Val-OH** in a standard peptide coupling reaction using a carbodiimide activating agent. This procedure is representative and may require optimization based on the specific substrate and desired product.

#### Materials:

- MOC-Val-OH
- Amino acid or peptide with a free amino group (H-Xaa-OR)
- Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

#### Procedure:

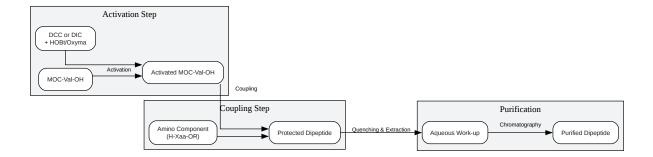
- Dissolution: In a round-bottom flask under an inert atmosphere, dissolve **MOC-Val-OH** (1.0 equivalent) and HOBt or Oxyma (1.1 equivalents) in anhydrous DCM or DMF.
- Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent, DCC or DIC (1.1 equivalents), to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.



- Coupling: To the activated MOC-Val-OH solution, add the amino component (H-Xaa-OR)
  (1.0 equivalent) dissolved in a minimal amount of the same anhydrous solvent.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
  - If DCC was used, filter the reaction mixture to remove the precipitated DCU.
  - Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
  - Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel to yield the desired dipeptide.

## **Experimental Workflow Diagram**

The following diagram illustrates the general workflow for the peptide coupling reaction described above.





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Caption: General workflow for a peptide coupling reaction using MOC-Val-OH.

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#### References

- 1. CAS 74761-42-5: N-(Methoxycarbonyl)-L-valine | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
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